molecular formula C9H12ClFN2O B3095788 N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride CAS No. 1269053-24-8

N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride

Cat. No.: B3095788
CAS No.: 1269053-24-8
M. Wt: 218.65
InChI Key: FFZITRGITJOSRB-UHFFFAOYSA-N
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Description

N~1~-(3-Fluorophenyl)-beta-alaninamide hydrochloride (CAS: 1269053-24-8) is a fluorinated β-alanine derivative with a 3-fluorophenyl substituent at the N1 position. Its molecular formula is C₉H₁₁ClFN₂O, featuring a β-alaninamide backbone modified by a meta-fluorinated aromatic ring. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(3-fluorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-2-1-3-8(6-7)12-9(13)4-5-11;/h1-3,6H,4-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZITRGITJOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-fluorophenyl)-beta-alaninamide hydrochloride typically involves the reaction of 3-fluoroaniline with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an appropriate solvent like dichloromethane or dimethylformamide under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(3-fluorophenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used in assays to investigate enzyme activity or receptor binding.

Medicine: In medicine, N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the beta-alaninamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Beta-Alaninamide Derivatives

N~1~-(4-Ethylphenyl)-beta-alaninamide Hydrochloride (CAS: 1269383-20-1)
  • Structural Difference : Replaces the 3-fluorophenyl group with a 4-ethylphenyl moiety.
  • Applications : Likely explored in receptor-binding studies due to its hydrophobic substituent.
N~3~-Benzyl-N~3~-(2-Hydroxyethyl)-N~1~-(4-Methoxyphenyl)-beta-alaninamide Hydrochloride (ChemBridge-6520485)
  • Structural Difference : Incorporates a 4-methoxyphenyl group at N1 and additional benzyl/hydroxyethyl substituents at N3.
  • Applications : Used in high-throughput screening for neurological targets.

Fluorophenyl-Substituted Propanamide Derivatives

(±)-cis-N-(3-Fluorophenyl)propanamide Hydrochloride (NIH 10785)
  • Structural Difference : Features a propanamide backbone instead of β-alaninamide.
  • Pharmacological Data : Demonstrates potent mu-opioid receptor agonism (6,000× morphine) and analgesic efficacy in murine models .
  • Key Contrast : The shorter backbone may reduce metabolic stability compared to β-alaninamide derivatives.
meta-Fluorofentanyl Hydrochloride
  • Structural Difference : Contains a piperidinyl-propanamide core with a 3-fluorophenyl group.
  • Impact : The piperidine ring enhances opioid receptor binding affinity, leading to high analgesic potency but significant abuse liability .

Fluorophenyl-Substituted Heterocyclic Compounds

N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride (CAS: 923565-91-7)
  • Structural Difference : Replaces the β-alaninamide with a piperidine ring.
  • Impact : The piperidine structure improves bioavailability and CNS penetration, making it relevant for neuropharmacological studies .
  • Applications : Investigated as a precursor for G protein-coupled receptor (GPCR) modulators.
GW583340 (Dihydrochloride)
  • Structural Difference : A quinazolinamine derivative with a 3-fluorobenzyloxy group.
  • Impact : The complex heterocyclic core enables dual kinase inhibition (e.g., EGFR/VEGFR), highlighting the versatility of fluorophenyl groups in targeting diverse enzymes .

Substituent Position and Activity Relationships

  • Fluorine Position :
    • 3-Fluorophenyl (meta): Balances electronic effects (moderate electron-withdrawing) and steric accessibility, often optimizing receptor binding .
    • 4-Fluorophenyl (para): Increases metabolic stability in some contexts but may reduce target engagement due to altered dipole moments .
  • Backbone Modifications :
    • β-Alaninamide : Offers flexibility and hydrogen-bonding capacity, suitable for peptide-mimetic drug design.
    • Propanamide/Piperidine : Enhances rigidity and bioavailability, favoring CNS-targeted applications .

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Fluorine Position Key Pharmacological Activity Reference CAS
N~1~-(3-Fluorophenyl)-beta-alaninamide C₉H₁₁ClFN₂O 231.65 meta Not reported (Research use only) 1269053-24-8
NIH 10785 C₁₄H₁₉ClFN₂O 324.77 meta Mu-opioid agonist (Analgesic) N/A
N-(3-Fluorophenyl)piperidin-4-amine C₁₁H₁₆ClFN₂ 230.71 meta GPCR modulation 923565-91-7
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide C₁₁H₁₄ClFN₂O 256.69 para Agrochemical/Pharmaceutical intermediate 1909313-82-1

Biological Activity

N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a beta-alanine backbone, and an amide linkage. The molecular formula is C9H10ClFN2\text{C}_9\text{H}_{10}\text{ClF}\text{N}_2 with a molecular weight of approximately 219.66 g/mol. The presence of the fluorine atom enhances its binding affinity to target receptors, potentially increasing its pharmacological efficacy .

The mechanism of action of this compound involves interactions with specific molecular targets:

  • Receptor Interaction : The compound is believed to interact with GABAergic and glutamatergic pathways, which are crucial in regulating mood and anxiety disorders. Preliminary data suggest potential interactions with GABA receptors and NMDA receptors, critical for synaptic plasticity and memory formation .
  • Hydrogen Bonding : The beta-alaninamide moiety can form hydrogen bonds with amino acid residues in proteins, modulating enzyme or receptor activity.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant biological activity in modulating neurotransmitter systems. This modulation can influence various physiological processes:

  • Anxiety and Mood Disorders : Compounds with similar structures have shown potential in treating anxiety and depression by affecting neurotransmitter levels.
  • Antiproliferative Effects : Some studies have evaluated the antiproliferative activity against cancer cell lines, suggesting that structural analogs may exhibit anticancer properties .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloridePara substitution on phenyl ringDifferent receptor affinity profiles compared to the meta variant
N~1~-(5-fluoro-2-methylphenyl)-beta-alaninamide hydrochlorideMethyl substitution on phenyl ringEnhanced lipophilicity may affect blood-brain barrier penetration
N~1~-(3-chlorophenyl)-beta-alaninamide hydrochlorideChlorine instead of fluorinePotentially different pharmacodynamics due to halogen effects

This comparison highlights how variations in substituent positions can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

  • Interaction Studies : Investigations into the interaction of this compound with GABA receptors showed promising results in modulating synaptic transmission, which could be beneficial for therapeutic applications in neuropsychiatric disorders.
  • Antiproliferative Activity : A study evaluating the antiproliferative effects against various cancer cell lines indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(3-fluorophenyl)-β-alaninamide hydrochloride, and how can purity be maximized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to conjugate 3-fluorophenylamine to β-alaninamide .
  • Purification : Employ reverse-phase HPLC with a C18 column (≥98% purity threshold) and validate via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
  • Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the fluorophenyl group (δ ~6.5–7.2 ppm for aromatic protons) and amide bond (δ ~7.8–8.2 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .
  • Elemental Analysis : Confirm Cl⁻ content via ion chromatography .

Q. How do solubility and stability vary under different experimental conditions?

  • Methodology :

  • Solubility Profiling : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy . Stability assays at 4°C, -20°C, and room temperature over 14 days .
  • pH Sensitivity : Assess degradation kinetics in buffers (pH 2–9) via LC-MS to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated β-alaninamide derivatives?

  • Methodology :

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IL-6/MMP3 inhibition) .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess statistical significance (p < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of HER1 or BDNF receptors (PDB: 4KV) to simulate binding .
  • QSAR Modeling : Derive electronic descriptors (e.g., logP, polar surface area) from PubChem data (InChIKey: URNZPKWKLSBRHP) .

Q. What are the implications of the 3-fluorophenyl group on pharmacokinetics and metabolic stability?

  • Methodology :

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidative conditions (H₂O₂), then analyze via UPLC-QTOF .
  • Process Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to reduce halogenated impurities .

Methodological Best Practices

  • Experimental Design :

    • Include positive controls (e.g., Fluorexetamine hydrochloride for fluorophenyl analogs) and triplicate runs .
    • Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) .
  • Data Validation :

    • Cross-reference with public databases (PubChem, DSSTox) to verify structural integrity .
    • Apply Benjamini-Hochberg correction for high-throughput data to minimize false discovery rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
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N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride

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